2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Overview
Description
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of a pyridine derivative with an imidazole precursor under acidic or basic conditions.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product, often using catalysts to enhance the reaction rate and yield.
Oxidative Coupling: This method involves the coupling of two different precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in drug development and other applications .
Scientific Research Applications
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with similar structural features.
2-cyclopropyl-6-methyl-imidazo[1,2-a]pyridine: A closely related compound with slight structural variations.
6-methyl-5H-imidazo[1,2-a]pyridine: Another derivative with similar biological activities.
Uniqueness
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine stands out due to its specific cyclopropyl and methyl substitutions, which may enhance its biological activity and pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENRJDJVZOIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=CN2C1)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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